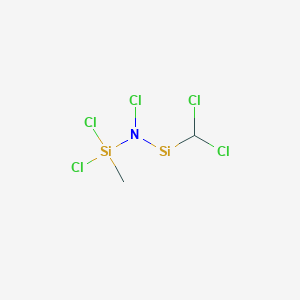
CID 78065994
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065994” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78065994” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the product. Common reagents used in these reactions include catalysts, solvents, and other auxiliary chemicals.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors that can handle significant quantities of reactants and products.
Automation and Control: The process is automated and controlled using advanced technologies to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78065994” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used
Scientific Research Applications
The compound “CID 78065994” has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other chemical entities. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, “this compound” is used to study its effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and target specific diseases.
Industry: In industrial applications, “this compound” is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “CID 78065994” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include proteins, enzymes, and receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 78065994” include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, leading to analogous chemical behavior and applications.
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of properties, which can include its reactivity, stability, and specificity for certain targets. These unique attributes make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C2H4Cl5NSi2 |
|---|---|
Molecular Weight |
275.5 g/mol |
InChI |
InChI=1S/C2H4Cl5NSi2/c1-10(6,7)8(5)9-2(3)4/h2H,1H3 |
InChI Key |
DBYGGRSJRQWNFB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](N([Si]C(Cl)Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















